2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile
Description
2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile is a fluorinated malononitrile derivative characterized by a trifluoromethyl group attached to a phenylamino-ethylidene backbone. The trifluoro group likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions compared to non-fluorinated analogs .
Properties
Molecular Formula |
C11H6F3N3 |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2-(1-anilino-2,2,2-trifluoroethylidene)propanedinitrile |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10(8(6-15)7-16)17-9-4-2-1-3-5-9/h1-5,17H |
InChI Key |
PFBKGLBYUZTOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=C(C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile typically involves the reaction of a trifluoromethyl ketone with a phenylamine derivative and malononitrile. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the phenylamino group may interact with specific active sites.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Similarities and Substituent Effects
Malononitrile derivatives share a common dicyanoethylidene core, but substituents critically modulate their properties:
- Halogenated analogs: Compounds like 2-(4-fluorobenzylidene)malononitrile (2f) and 2-(4-bromobenzylidene)malononitrile (2h) exhibit high synthetic yields (81–98%) due to electron-withdrawing halogen groups facilitating condensation reactions .
- Biphenyl-substituted analogs : D-π-π-A prototypes (e.g., 2-BAM, 3-BAM) demonstrate that substituent position alters aggregation behavior (H- vs. J-aggregation) and photophysical properties. The trifluorophenyl group in the target compound may induce steric and electronic effects, favoring distinct solid-state packing and optical characteristics .
- Heterocyclic analogs: Compounds such as 2-(3-cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile exhibit weak C-H···π interactions in crystal structures, which stabilize molecular arrangements. The trifluoro group’s electronegativity could strengthen such interactions or introduce fluorine-specific contacts (e.g., C-F···π) .
Table 1: Key Structural and Electronic Comparisons
Physicochemical and Functional Properties
- Solubility: Fluorinated compounds generally exhibit lower solubility in polar solvents due to increased lipophilicity. For example, 2-(anthracen-9-ylmethylene)malononitrile (similarity score 0.93) is less soluble than non-aromatic analogs .
- Optical properties : Biphenyl-substituted analogs show tunable emission based on substituent position. The trifluoro group’s electron-withdrawing nature may redshift absorption/emission spectra compared to methyl or phenyl substituents .
- Biological activity: Analogs like aminoiminoiso唑 derivatives exhibit antimicrobial activity (MIC: 1–10 µg/mL against Gram-positive bacteria). The trifluoro group could enhance membrane permeability or target binding, though this requires experimental validation .
Biological Activity
2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile is a compound of interest due to its unique trifluoromethyl group and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for 2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile is , and it has a molecular weight of approximately 253.21 g/mol. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
- Antioxidant Properties : It exhibits antioxidant activity, which can mitigate oxidative stress in cellular environments.
- Cellular Uptake : The trifluoromethyl group enhances membrane permeability, facilitating better cellular uptake and bioavailability.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Anti-inflammatory Effects : In vitro studies demonstrated that 2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile significantly inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition was comparable to established anti-inflammatory agents, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that the compound induced apoptosis through the activation of caspase pathways, with IC50 values demonstrating significant potency against these cell lines.
- Antioxidant Activity Assessment : The compound was tested for its ability to scavenge free radicals using DPPH and ABTS assays. It showed a dose-dependent reduction in free radical levels, confirming its potential as an antioxidant agent.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing malononitrile derivatives like 2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile?
- Methodological Answer : Three-component reactions involving arylidenemalononitriles often require a base catalyst such as piperidine for nucleophilic activation. For example, reactions with thiophenecarboxyaldehyde and malononitrile derivatives proceed efficiently under reflux in ethanol with piperidine, achieving high yields . However, enehydrazinoketones (e.g., 3-aminocyclohexenones) exhibit sufficient nucleophilicity to react with arylidenemalononitriles without added base, as demonstrated in hexahydroquinolinone synthesis . Solvent choice (e.g., ethanol, DMF) and temperature (reflux vs. room temperature) significantly impact reaction efficiency.
Q. How can spectroscopic techniques characterize the structural features of this compound?
- Methodological Answer : Linear-dichroic infrared (IR-LD) spectroscopy is highly effective for assigning IR bands and confirming substituent orientation in malononitrile derivatives. For example, oriented solid samples in nematic liquid crystals reveal detailed vibrational modes of conjugated systems like the trifluorophenylaminoethylidene group . Additionally, and NMR are critical for verifying electronic environments, such as the deshielding effects of the trifluoromethyl group and malononitrile’s cyano moieties .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Malononitrile derivatives often exhibit acute oral toxicity (Hazard Class 4) and may cause respiratory or skin irritation. Proper storage (cool, dry conditions) and personal protective equipment (gloves, goggles) are mandatory. Toxicity data from structurally similar compounds, such as 2-(2-amino-6-chloro-3-cyanochromen-yl)malononitrile, indicate risks (e.g., Xn hazard symbol) requiring adherence to GHS protocols .
Advanced Research Questions
Q. How can multi-component reactions (MCRs) be leveraged to synthesize functionalized derivatives of this compound?
- Methodological Answer : MCRs enable the incorporation of diverse substituents. For instance, equimolar reactions between arylidenemalononitriles and benzaldehyde derivatives in ethanol yield styryl-based chromophores with tunable photophysical properties. Piperidine catalysis facilitates Knoevenagel condensation, forming conjugated systems (e.g., dyes with two-photon absorption capabilities) . Optimizing stoichiometry and catalyst loading (e.g., 10 mol% piperidine) minimizes side products .
Q. What computational methods predict the optoelectronic properties of malononitrile-based materials?
- Methodological Answer : Density functional theory (DFT) with functionals like CAM-B3LYP or ωB97XD and the 6-31G(d,p) basis set accurately models absorption spectra and charge transfer dynamics. For example, modifications to the terminal acceptor groups in W-shaped benzodithiophenedione derivatives (e.g., replacing cyano groups with halogenated indanones) enhance λmax and oscillator strengths, validated against experimental UV-Vis data .
Q. How do structural modifications influence nonlinear optical (NLO) performance?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) and π-conjugated linkers (e.g., vinylphenylamino groups) enhances hyperpolarizability. Pyran-derived polyurethanes with malononitrile acceptors exhibit strong NLO responses due to charge-transfer interactions, as confirmed by Kurtz-Perry powder measurements .
Q. How should contradictory data on base-catalyzed vs. base-free synthesis be resolved?
- Methodological Analysis : Base-free reactions are feasible when substrates (e.g., enehydrazinoketones) inherently possess high nucleophilicity, bypassing the need for external catalysts . In contrast, less nucleophilic substrates (e.g., aldehydes) require piperidine to deprotonate active methylene groups in malononitrile, initiating condensation . Discrepancies arise from substrate-specific reactivity, necessitating mechanistic studies (e.g., kinetic isotope effects) to clarify pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
